1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9N2O2 . It appears as white to cream or pale yellow crystals or powder .
Molecular Structure Analysis
The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can be represented by the SMILES stringCCN1N=C(C)C=C1C(O)=O
. The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, it is known to be used in the synthesis of 2-phenylhydrazinylidene derivatives .Physical and Chemical Properties Analysis
1-Ethyl-3-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a melting point range of 136.0-145.0°C . The compound has an assay (aqueous acid-base titration) of ≥96.0 to ≤104.0% .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, including those structurally related to 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, have been studied for their effectiveness as corrosion inhibitors. For example, pyrazole compounds have shown significant ability to reduce the corrosion rate of steel in hydrochloric acid environments (Herrag et al., 2007).
Coordination Polymers and Chirality
Research has involved using pyrazole-based ligands, similar to this compound, in the creation of coordination polymers. These polymers, constructed with metals like Zn(II) and Cd(II), exhibit chiral properties and potential for diverse applications in materials science (Cheng et al., 2017).
Spectral and Structural Analysis
Studies have also focused on the spectral and structural properties of pyrazole derivatives. For instance, research on similar compounds has included detailed experimental and theoretical investigations, including density functional theory (DFT) analyses, to understand their chemical and physical characteristics (Viveka et al., 2016).
Synthesis of Novel Compounds
Researchers have explored the synthesis of new compounds using pyrazole derivatives. This includes the development of various pyrazole carboxylic acids through different chemical reactions and their potential applications in various fields (Yue et al., 2010).
Chemical Properties and Synthesis Improvement
The improvement of synthesis methods for pyrazole derivatives has been a subject of study. These improvements aim at increasing the yield and purity of these compounds, which is crucial for their application in various scientific fields (Dong, 2011).
Applications in Materials Science
This compound and related compounds have potential applications in materials science, such as in the synthesis of coordination polymers and as components in non-linear optical materials (Chandrakantha et al., 2013)
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJEACTEOFQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585893 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50920-46-2 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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